1-Fmoc-2-methyl-DL-proline
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Overview
Description
Preparation Methods
1-Fmoc-2-methyl-DL-proline can be synthesized through several routes. One common method involves the reaction of 2-methyl-DL-proline with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-Fmoc-2-methyl-DL-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the Fmoc group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fmoc-2-methyl-DL-proline is extensively used in scientific research, particularly in:
Chemistry: It serves as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of protein structure and function.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Industry: The compound finds applications in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The primary mechanism of action of 1-Fmoc-2-methyl-DL-proline involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions and ensures the selective formation of peptide bonds. The compound interacts with various molecular targets and pathways involved in peptide synthesis, facilitating the efficient assembly of peptides .
Comparison with Similar Compounds
1-Fmoc-2-methyl-DL-proline is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:
1-Fmoc-proline: Lacks the methyl group at the 2-position.
1-Fmoc-2-ethyl-DL-proline: Contains an ethyl group instead of a methyl group at the 2-position.
These structural differences influence the reactivity and applications of the compounds, making this compound particularly valuable in certain synthetic and research contexts.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-21(19(23)24)11-6-12-22(21)20(25)26-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18H,6,11-13H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQFOIAFEGUNRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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